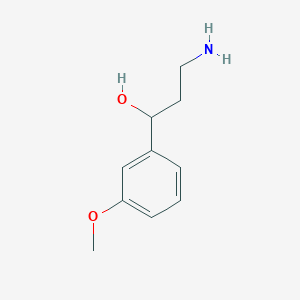
3-Amino-1-(3-methoxyphenyl)propan-1-ol
Overview
Description
“3-Amino-1-(3-methoxyphenyl)propan-1-ol” is a chemical compound with the molecular formula C10H15NO2 and a molecular weight of 181.23 . It is also known by its IUPAC name "Benzenemethanol, α-(2-aminoethyl)-3-methoxy-" .
Molecular Structure Analysis
The molecular structure of “3-Amino-1-(3-methoxyphenyl)propan-1-ol” consists of a methoxyphenyl group attached to the first carbon of a propanol chain, with an amino group attached to the third carbon .
Physical And Chemical Properties Analysis
The predicted boiling point of “3-Amino-1-(3-methoxyphenyl)propan-1-ol” is 334.2±37.0 °C and its predicted density is 1.100±0.06 g/cm3 . The compound’s acidity coefficient (pKa) is predicted to be 14.20±0.20 .
Scientific Research Applications
- Scientific Field : Medicinal Chemistry .
- Application Summary : Thiophene and its substituted derivatives are a class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
- Methods of Application : The synthesis of thiophene incorporating pyrazolone moieties involves diazo coupling of diazonium salt of 3-substituted-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes with 3-methyl-1H-pyrazol-5(4H)-one .
- Results or Outcomes : Thiophene derivatives have been proven to be effective drugs in various disease scenarios .
- Scientific Field : Bioprocess and Biosystems Engineering .
- Application Summary : Transaminases capable of carrying out chiral selective transamination of 1-(3-methylphenyl)ethan-1-one to (1R)-(3-methylphenyl)ethan-1-amine were screened .
- Methods of Application : The variables such as enzyme loading, substrate loading, temperature, and pH for development of process displaying maximum conversion with good product formation and higher yield were optimized .
- Results or Outcomes : In the final optimized reaction, ATA-025 showed the highest 99.22±2.61% conversion, 49.55 g/L product formation, with an actual product recovery of 38.16 g corresponding to a product yield 77.03±1.01% with respect to the product formed after reaction .
Therapeutic Importance of Synthetic Thiophene
Transaminase-Mediated Chiral Selective Synthesis
- Scientific Field : Medicinal Chemistry .
- Application Summary : Urapidil is a drug used for the treatment of high blood pressure . It is synthesized from a compound similar to "3-Amino-1-(3-methoxyphenyl)propan-1-ol" .
- Methods of Application : The synthesis involves several steps, including distillation under reduced pressure .
- Results or Outcomes : The final product, Urapidil, has been proven to be effective in treating high blood pressure .
- Scientific Field : Material Science .
- Application Summary : Compounds similar to “3-Amino-1-(3-methoxyphenyl)propan-1-ol” are used in the synthesis of materials with unique properties .
- Methods of Application : The specific methods of application can vary widely depending on the desired material properties .
- Results or Outcomes : The resulting materials can have a wide range of applications, from electronics to pharmaceuticals .
Synthesis of Urapidil
Use in Material Science
- Scientific Field : Medicinal Chemistry .
- Application Summary : Urapidil is a drug used for the treatment of high blood pressure . It is synthesized from a compound similar to "3-Amino-1-(3-methoxyphenyl)propan-1-ol" .
- Methods of Application : The synthesis involves several steps, including distillation under reduced pressure .
- Results or Outcomes : The final product, Urapidil, has been proven to be effective in treating high blood pressure .
- Scientific Field : Material Science .
- Application Summary : Compounds similar to “3-Amino-1-(3-methoxyphenyl)propan-1-ol” are used in the synthesis of materials with unique properties .
- Methods of Application : The specific methods of application can vary widely depending on the desired material properties .
- Results or Outcomes : The resulting materials can have a wide range of applications, from electronics to pharmaceuticals .
Synthesis of Urapidil
Use in Material Science
Safety And Hazards
properties
IUPAC Name |
3-amino-1-(3-methoxyphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-13-9-4-2-3-8(7-9)10(12)5-6-11/h2-4,7,10,12H,5-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMVNIQTKWHKNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(3-methoxyphenyl)propan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methyl-2-[(2,2,2-trifluoroethyl)amino]butanamide hydrochloride](/img/structure/B1526143.png)
![Tert-butyl 3,9-diazabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B1526144.png)


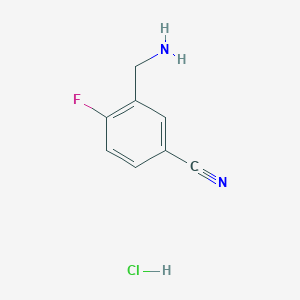
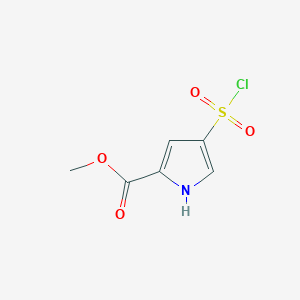

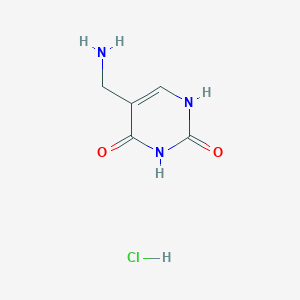
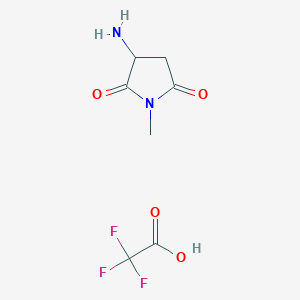
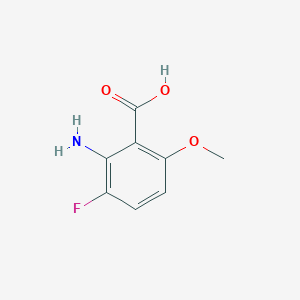
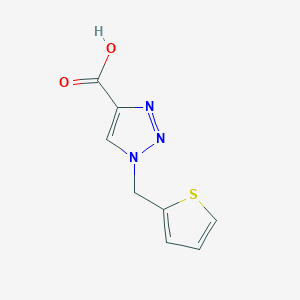
![tert-butyl N-[(3-carbamothioylphenyl)methyl]carbamate](/img/structure/B1526159.png)

